V-Pyrro/NO

NAFLD liver steatosis nitric oxide prodrug

V-PYRRO/NO (O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate) is a diazeniumdiolate-based nitric oxide (NO) donor prodrug that is metabolically activated by hepatic cytochrome P450 enzymes, primarily CYP2E1, to release NO within the liver. Its structure features an O2-vinyl group that undergoes P450-mediated epoxidation, leading to the spontaneous liberation of NO with a half-life of approximately 3 seconds following hepatic metabolism.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 179344-98-0
Cat. No. B014045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameV-Pyrro/NO
CAS179344-98-0
Synonyms1-(Ethenyloxy)-3-(2-pyrrolidinyl)-3-(5-pyrrolidinyl)-1-triazenamine 2-oxide;  1-[(Ethenyloxy)-NNO-azoxy]-pyrrolidine;  V-PYRRO/NO; 
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC=CON=[N+](N1CCCC1)[O-]
InChIInChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7-
InChIKeyRJWXCQACZTVGIN-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

V-PYRRO/NO (CAS 179344-98-0): A Liver-Selective Nitric Oxide Prodrug for Targeted Research


V-PYRRO/NO (O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate) is a diazeniumdiolate-based nitric oxide (NO) donor prodrug that is metabolically activated by hepatic cytochrome P450 enzymes, primarily CYP2E1, to release NO within the liver [1]. Its structure features an O2-vinyl group that undergoes P450-mediated epoxidation, leading to the spontaneous liberation of NO with a half-life of approximately 3 seconds following hepatic metabolism [2]. This liver-targeted activation mechanism distinguishes V-PYRRO/NO from conventional NO donors that release NO systemically and underpins its utility in experimental models of liver injury, ischemia-reperfusion, and steatosis [3].

Why V-PYRRO/NO Cannot Be Substituted by Generic NONOates for Liver-Targeted Studies


Generic diazeniumdiolate (NONOate) NO donors such as spermine NONOate, DETA NONOate, and MAHMA NONOate release NO spontaneously upon dissolution in aqueous media, irrespective of tissue localization [1]. In contrast, V-PYRRO/NO requires cytochrome P450-mediated metabolism, which occurs predominantly in the liver, to liberate NO [2]. Even the structurally similar analog V-PROLI/NO, which shares the O2-vinyl activation motif, fails to achieve comparable hepatic NO release due to poor liver uptake and predominant renal elimination in unchanged form [3]. Consequently, substituting V-PYRRO/NO with a generic NONOate or a close structural analog fundamentally alters the spatiotemporal profile of NO delivery, compromising the validity of experimental outcomes in liver-specific pathophysiology models [4].

Quantitative Evidence Differentiating V-PYRRO/NO from Structural Analogs and Alternative NO Donors


Hepatic NO Release and Antisteatotic Efficacy: V-PYRRO/NO vs. V-PROLI/NO

In a head-to-head comparison of two structurally similar liver-selective prodrugs, V-PYRRO/NO significantly attenuated hepatic steatosis and improved glucose tolerance in high-fat diet-fed mice, whereas V-PROLI/NO showed no significant antisteatotic effect [1]. This differential efficacy was directly linked to superior hepatic NO release: V-PYRRO/NO produced markedly higher NO levels both in vivo and in the isolated perfused mouse liver compared to V-PROLI/NO [1].

NAFLD liver steatosis nitric oxide prodrug

CYP2E1-Mediated Activation and Protection Against CYP2E1-Dependent Toxicity

V-PYRRO/NO is activated by CYP2E1 with a turnover rate of 2.0 nmol/min/pmol CYP2E1 to release NO, as demonstrated using cDNA-expressed human CYP2E1 [1]. In a cellular model of CYP2E1-dependent toxicity, V-PYRRO/NO (1 mM) blocked arachidonic acid- and BSO-induced cytotoxicity (50% loss of viability) in HepG2 cells expressing CYP2E1, whereas control cells lacking CYP2E1 did not metabolize the prodrug [2].

CYP2E1 hepatotoxicity oxidative stress

Liver-Selective Pharmacokinetics and Elimination Pathway

In a comparative ADME study, V-PYRRO/NO was eliminated mainly by the liver following cytochrome P450-mediated metabolism, whereas V-PROLI/NO was excreted mostly in unchanged form by the kidney [1]. V-PYRRO/NO displayed a terminal plasma half-life of 9.4 min after intravenous administration in mice, with a mean residence time of 3.4 min, and a bioavailability of 19% following intraperitoneal administration due to a high hepatic first-pass effect [2].

pharmacokinetics hepatic clearance drug metabolism

Systemic Hemodynamic Sparing in Vivo

In a rat model of TNF-α-induced hepatic apoptosis, V-PYRRO/NO significantly increased liver cGMP levels—a surrogate marker of NO bioactivity—while minimally affecting systemic hemodynamic parameters [1]. In a porcine liver ischemia-reperfusion model, V-PYRRO/NO significantly reduced hepatic vascular resistance without altering systolic blood pressure, demonstrating functional liver-selective vasodilation [2].

hemodynamics liver-selective cGMP

Hepatoprotection Across Diverse Chemical Insults: Acetaminophen and Cadmium Models

V-PYRRO/NO conferred robust hepatoprotection in multiple chemically induced liver injury models. In acetaminophen-induced hepatotoxicity, V-PYRRO/NO (1.8–5.4 mg/mL via osmotic pump) reduced serum ALT activity and hepatic lipid peroxidation in a dose- and time-dependent manner [1]. In cadmium-induced hepatotoxicity, V-PYRRO/NO (10 mg/kg, s.c. at 2-h intervals) reduced serum ALT and hepatic lipid peroxidation, with protection linked to suppression of inflammatory gene expression rather than altered cadmium distribution [2].

hepatoprotection acetaminophen cadmium

Recommended Research Applications for V-PYRRO/NO Based on Quantitative Differentiation Evidence


Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Steatosis Models

V-PYRRO/NO is the empirically validated choice for studies investigating the role of liver-targeted NO in NAFLD pathogenesis and intervention. Its demonstrated superiority over V-PROLI/NO in attenuating hepatic steatosis and improving glucose tolerance in high-fat diet-fed mice [1] makes it essential for experiments where liver-specific NO bioavailability is a critical variable. The compound's hepatic metabolism and clearance profile [2] ensures that observed effects are attributable to liver-localized NO release rather than systemic NO exposure.

Ischemia-Reperfusion Injury and Liver Transplantation Research

For studies of hepatic ischemia-reperfusion injury, V-PYRRO/NO provides a unique tool to modulate hepatic hemodynamics without inducing systemic hypotension [1]. Its ability to reduce hepatic vascular resistance, improve bile acid clearance, and augment biliary output post-ischemia [1] supports its use in experimental transplantation models where preservation of hepatic microcirculation and function are primary endpoints. The compound's rapid plasma clearance (terminal half-life ~9.4 min) [2] also facilitates precise temporal control of NO exposure during critical reperfusion windows.

CYP2E1-Mediated Hepatotoxicity and Oxidative Stress Investigations

V-PYRRO/NO is uniquely suited for experiments examining CYP2E1-dependent toxicity pathways, as it requires CYP2E1-mediated metabolism for activation and provides complete protection against CYP2E1-dependent cytotoxicity in HepG2 models, unlike direct-release NO donors that offer only partial protection [1]. This CYP2E1-linked activation [2] enables researchers to dissect the mechanistic interplay between CYP2E1 activity, reactive oxygen species production, and NO-mediated cytoprotection in alcohol-related and drug-induced liver injury models.

Hepatoprotection Screening and Mechanistic Toxicology Studies

V-PYRRO/NO's reproducible hepatoprotective efficacy across mechanistically diverse chemical insults—including acetaminophen [1] and cadmium [2]—positions it as a valuable positive control and mechanistic probe in toxicology screening campaigns. Its liver-selective NO release profile allows investigators to evaluate whether NO-mediated pathways (anti-inflammatory, anti-apoptotic, vasodilatory) are therapeutically tractable for a given hepatotoxicant, without confounding systemic cardiovascular effects that would arise from non-selective NO donors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for V-Pyrro/NO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.